3-Cyclohexène-1-carboxylate de benzyle

Vue d'ensemble

Description

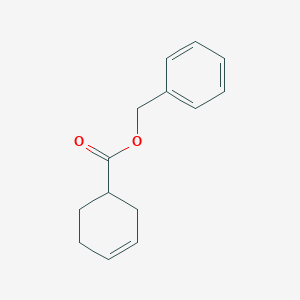

Benzyl Cyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a benzyl group attached to a cyclohexene ring through a carboxylate linkage

Applications De Recherche Scientifique

Benzyl Cyclohex-3-ene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drugs for various diseases.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

Target of Action

The primary target of Benzyl 3-cyclohexene-1-carboxylate is a bacterial carboxylesterase, specifically CarEst3 . This enzyme was identified through genome mining and has been found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure .

Mode of Action

The compound interacts with its target, CarEst3, through a process of hydrolysis. The enzyme CarEst3 hydrolyzes the racemic methyl 3-cyclohexene-1-carboxylate, which has a nearly symmetric structure, to synthesize (S)-CHCM .

Biochemical Pathways

The biochemical pathway involved in this process is the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate by CarEst3. This results in the synthesis of (S)-CHCM, an important building block for the synthesis of a wide range of pharmaceuticals and high-value products .

Result of Action

The result of the action of Benzyl 3-cyclohexene-1-carboxylate is the production of (S)-CHCM through the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate . This product is a key building block in the synthesis of various pharmaceuticals and high-value products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl Cyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-cyclohexene-1-carboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzyl Cyclohex-3-ene-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of advanced separation techniques, such as distillation or crystallization, ensures the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl Cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: 3-cyclohexene-1-carboxylic acid or cyclohexanone.

Reduction: Benzyl 3-cyclohexene-1-methanol.

Substitution: Various substituted esters depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-cyclohexene-1-carboxylate

- Ethyl 3-cyclohexene-1-carboxylate

- Propyl 3-cyclohexene-1-carboxylate

Uniqueness

Benzyl Cyclohex-3-ene-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. Compared to its methyl, ethyl, and propyl analogs, the benzyl ester exhibits different solubility, stability, and interaction with biological targets, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Activité Biologique

Benzyl cyclohex-3-ene-1-carboxylate is an organic compound that exhibits a range of biological activities, making it a subject of interest in pharmacological and biochemical research. This article explores its synthesis, biological properties, and potential applications based on current literature.

Chemical Structure and Properties

Benzyl cyclohex-3-ene-1-carboxylate has the molecular formula and a molecular weight of approximately 216.28 g/mol. The compound features a benzyl group attached to a cyclohexene ring with a carboxylate functional group, which contributes to its unique reactivity and biological properties .

Synthesis Methods

The synthesis of benzyl cyclohex-3-ene-1-carboxylate can be achieved through various methods, including:

- Esterification Reactions : Involving the reaction of cyclohexene-1-carboxylic acid with benzyl alcohol.

- Catalytic Methods : Utilizing acid or base catalysts to facilitate the formation of the ester bond.

- Biocatalysis : Employing enzymes to achieve selective transformations, enhancing enantioselectivity in product formation .

Biological Activity

Benzyl cyclohex-3-ene-1-carboxylate has been studied for its diverse biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of cyclohexene carboxylates exhibit significant antimicrobial properties. For instance, compounds structurally related to benzyl cyclohex-3-ene-1-carboxylate have shown effectiveness against various bacterial strains, including Gram-positive bacteria .

Enzyme Interaction

The compound is utilized in studies investigating enzyme selectivity and activity. Specifically, it has been applied in assays to measure the activity of esterases, revealing improved enantioselectivity when used with mutant enzymes . This property is crucial for understanding biochemical reactions and developing selective drugs.

Anti-Cancer Potential

Recent studies have highlighted the potential anti-cancer properties of similar compounds. For example, certain derivatives have demonstrated efficacy against ovarian cancer xenografts in animal models, suggesting that benzyl cyclohex-3-ene-1-carboxylate may also possess similar capabilities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of cyclohexene carboxylates against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated that benzyl cyclohex-3-ene-1-carboxylate derivatives exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Enzymatic Activity

In a kinetic resolution study involving recombinant enzymes, benzyl cyclohex-3-ene-1-carboxylate was tested for its ability to undergo hydrolysis by esterase BioH. The results showed enhanced selectivity for one enantiomer over another, demonstrating the compound's utility in asymmetric synthesis .

Applications

Benzyl cyclohex-3-ene-1-carboxylate has potential applications in:

- Drug Development : Its antimicrobial and anticancer properties make it a candidate for new therapeutic agents.

- Material Science : The compound is explored for use in drug delivery systems due to its interaction with polymeric matrices .

- Biocatalysis : It serves as a substrate for enzyme studies, aiding in the design of more effective biocatalysts .

Propriétés

IUPAC Name |

benzyl cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEQUKHBEDFOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452170 | |

| Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91503-67-2 | |

| Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.